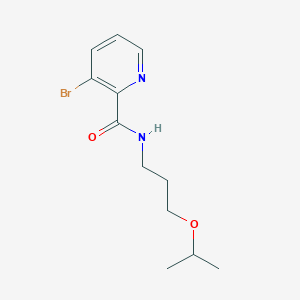![molecular formula C18H20N2O2 B7679902 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide, also known as MPMPB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPMPB is a selective antagonist of the dopamine D3 receptor and has been found to exhibit promising results in the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is predominantly localized in the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of reward, motivation, and cognition. Antagonism of the dopamine D3 receptor by 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to modulate the activity of these pathways and improve the symptoms of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to the D3 receptor, which leads to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This, in turn, leads to a reduction in the reward-seeking behavior and addictive potential of drugs of abuse. 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has also been found to improve the cognitive and motor symptoms of Parkinson's disease by modulating the activity of the dopaminergic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of the dopaminergic pathways. It also exhibits a low affinity for other dopamine receptors, which reduces the risk of off-target effects. The limitations of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.
Direcciones Futuras
There are several future directions for the research on 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective analogs of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes N-alkylation with propargyl bromide to form N-prop-2-ynyl-4-methoxybenzylamine. This intermediate compound is then subjected to reductive amination with 4-methoxybenzaldehyde to form 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide.
Aplicaciones Científicas De Investigación
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-18(21)15-6-8-16(9-7-15)20-13-14-4-10-17(22-2)11-5-14/h3-11,20H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIXNBGDLEQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)